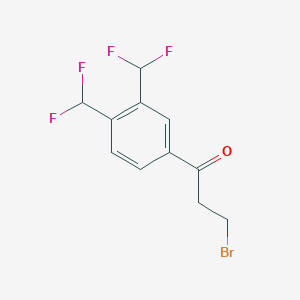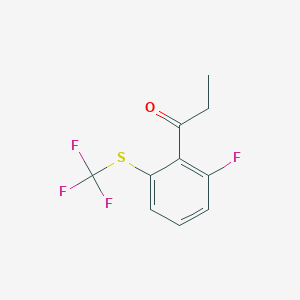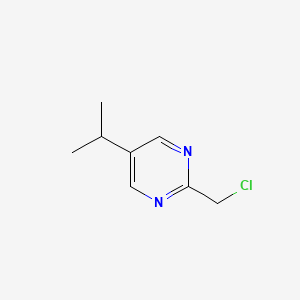
2-(Chloromethyl)-5-isopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-isopropylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropylpyrimidine typically involves the chloromethylation of a pyrimidine precursor. One common method includes the reaction of 5-isopropylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation/Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-isopropylpyrimidine and its derivatives often involves interactions with specific molecular targets:
Molecular Targets: These include enzymes and receptors that are crucial in biological pathways.
Pathways Involved: The compound can modulate pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Shares the chloromethyl group but differs in the ring structure, leading to different chemical properties and applications.
2-(Chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Another chloromethylated pyridine derivative with distinct substituents that influence its reactivity and use.
Uniqueness: 2-(Chloromethyl)-5-isopropylpyrimidine is unique due to its specific combination of chloromethyl and isopropyl groups on the pyrimidine ring. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3H2,1-2H3 |
InChI Key |
QEPFIRFKVVBMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


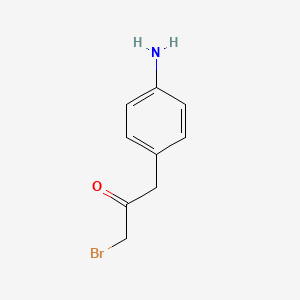

![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
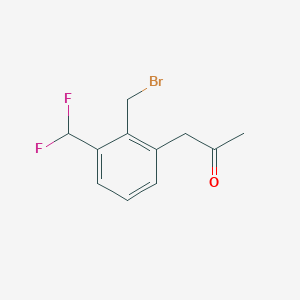

![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)
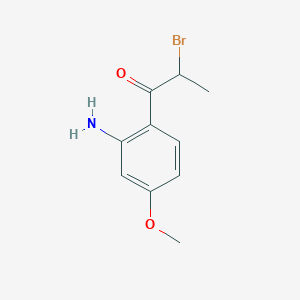
![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)

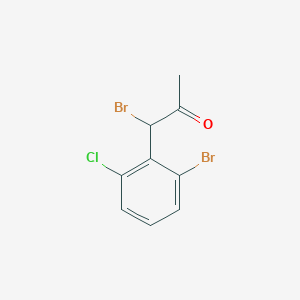
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)
